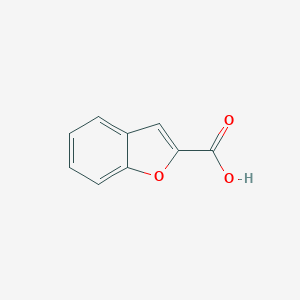

Benzofuran-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6165. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFSPAZVIVZPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060090 | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-41-3 | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumarilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMARILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z6NMG947L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzofuran-2-carboxylic Acid: A Core Moiety in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, a heterocyclic organic compound, stands as a pivotal scaffold in the landscape of modern drug discovery and development. Its unique structural and electronic properties confer a versatile reactivity, making it a valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the basic properties of this compound, detailed experimental protocols for its characterization and synthesis, and an exploration of its role in modulating key signaling pathways.

Core Physicochemical and Biological Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the tables below, providing a quantitative basis for its application in chemical synthesis and biological assays.

Chemical and Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [1][2] |

| Molecular Weight | 162.14 g/mol | [1][2][3] |

| Melting Point | 193 - 197 °C | [1][2][4] |

| Boiling Point | 310 - 315 °C | [4] |

| pKa (Predicted) | 3.12 ± 0.30 | [4] |

| CAS Number | 496-41-3 | [1][2][3] |

| Synonyms | Coumarilic acid, Coumarone-2-carboxylic acid | [1][2] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Methanol | Soluble | [4][5] |

| Ethanol (B145695) | Soluble | [4] |

| Acetone | Soluble | [4][5][6] |

| Chloroform | Slightly soluble | [5][6] |

| Dichloromethane | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

| DMSO | Soluble | [6] |

| Water | Partially soluble | [7] |

Experimental Protocols

Detailed and reproducible experimental methodologies are paramount in scientific research. This section provides protocols for the determination of key physicochemical properties and for the synthesis of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which influences its solubility, absorption, and biological activity.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (B78521) (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare a 1 mM solution of this compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is limited.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).

-

Place 20 mL of the this compound solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution and begin stirring.

-

If necessary, adjust the initial pH of the solution to approximately 2 by adding 0.1 M HCl.

-

Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches approximately 12.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure accuracy and report the average pKa value with the standard deviation.

Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Phosphate buffer solutions (pH range relevant to physiological conditions, e.g., pH 5.0, 6.8, 7.4)

-

Scintillation vials or flasks with screw caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific pH buffer. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials and place them in a shaking incubator for a predetermined period (e.g., 24 or 48 hours) to allow the system to reach equilibrium.

-

After incubation, visually inspect the samples to confirm the presence of undissolved solid.

-

Allow the samples to stand to let the solid settle.

-

Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

-

Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as UV-Vis spectroscopy (at its λmax) or HPLC.

-

The measured concentration represents the equilibrium solubility of the compound at that specific pH and temperature.

Synthesis of this compound via Microwave-Assisted Perkin Rearrangement

The Perkin rearrangement of 3-halocoumarins provides an efficient route to benzofuran-2-carboxylic acids. Microwave-assisted synthesis can significantly reduce reaction times.

Materials:

-

3-Bromocoumarin

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Microwave reactor

-

Rotary evaporator

-

Hydrochloric acid (HCl)

-

Water

-

Thin-layer chromatography (TLC) plate (silica gel)

-

Appropriate solvent system for TLC (e.g., CH₂Cl₂:EtOAc, 3:1)

Procedure:

-

Place 3-bromocoumarin (1 equivalent) in a microwave reaction vessel.

-

Add ethanol and sodium hydroxide (3 equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79 °C with stirring.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and concentrate it using a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with HCl to precipitate the this compound.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization.

Signaling Pathways and Experimental Workflows

The biological activity of this compound derivatives is often attributed to their interaction with specific cellular signaling pathways. This section provides a visualization of the NF-κB signaling pathway, which is a known target for some of these derivatives, and a workflow for their synthesis.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Derivatives of this compound have been shown to exhibit anti-inflammatory and anticancer activities by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][8] The diagram above illustrates the canonical NF-κB pathway, where stimuli like lipopolysaccharide (LPS) lead to the activation of the IκB kinase (IKK) complex. This results in the phosphorylation and subsequent degradation of the inhibitory protein IκB, allowing the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Certain this compound derivatives can interfere with this pathway, potentially by inhibiting the IKK complex, thereby preventing the downstream inflammatory response.

Caption: Workflow for microwave-assisted synthesis of this compound.

The above diagram outlines the key steps in the efficient synthesis of this compound using microwave-assisted Perkin rearrangement. This method offers significant advantages over traditional heating, including drastically reduced reaction times and often improved yields. The workflow highlights the process from combining the reactants to the final purification of the desired product.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an ideal starting point for the synthesis of novel compounds with a wide range of biological activities. The detailed protocols and workflow diagrams provided in this guide serve as a valuable resource for researchers, facilitating the reproducible synthesis and characterization of this important chemical entity and its derivatives. The exploration of its interaction with key signaling pathways, such as NF-κB, continues to open new avenues for the development of targeted therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. NF-κB - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. dergipark.org.tr [dergipark.org.tr]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2-carboxylic acid, a heterocyclic compound featuring a fused benzene (B151609) and furan (B31954) ring system, represents a cornerstone in medicinal chemistry and drug discovery. Its rigid, planar structure and versatile chemical handles have established it as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds. From its initial discovery in the 19th century to its contemporary application in the development of targeted cancer therapies, the journey of this compound is a compelling narrative of chemical innovation and evolving pharmacological understanding. This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biological significance of this pivotal molecule, tailored for researchers, scientists, and drug development professionals.

Historical Discovery and Developmental Timeline

The story of this compound begins with the pioneering work of Sir William Henry Perkin in 1870. While investigating derivatives of coumarin, Perkin reported the formation of what he termed "coumarilic acid" through the treatment of a dibromo-coumarin derivative with alcoholic potash. This reaction, now known as the Perkin rearrangement, marked the first synthesis of the this compound core.[1][2]

Subsequent research throughout the 20th century focused on elucidating the structure of coumarilic acid and developing more efficient synthetic routes. A significant advancement came with the development of syntheses starting from more readily available precursors, such as salicylaldehydes and haloacetates. The advent of modern catalytic methods in the late 20th and early 21st centuries, including palladium-catalyzed cross-coupling and cyclization reactions, has further expanded the synthetic toolbox for accessing a diverse range of substituted benzofuran-2-carboxylic acids.

More recently, the focus has shifted towards the biological activities of its derivatives. The discovery of this compound-based compounds as potent and selective inhibitors of key signaling proteins, such as Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP), has solidified its importance in modern drug development, particularly in the fields of oncology and immunology.[3][4][5]

Physicochemical and Spectroscopic Characterization

This compound is a white to off-white crystalline solid with a melting point in the range of 193-196 °C. Its molecular formula is C₉H₆O₃, corresponding to a molecular weight of 162.14 g/mol .[6] The structural characterization of this compound is routinely performed using a combination of spectroscopic techniques.

| Property/Technique | Characteristic Data |

| Molecular Formula | C₉H₆O₃ |

| Molecular Weight | 162.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 193-196 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.4 (br s, 1H, -COOH), 7.80 (d, J=7.8 Hz, 1H), 7.69 (d, J=8.2 Hz, 1H), 7.55 (s, 1H), 7.46 (t, J=7.8 Hz, 1H), 7.33 (t, J=7.5 Hz, 1H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 160.9, 155.1, 145.8, 127.8, 126.9, 124.3, 122.8, 112.1, 111.9 |

| FT-IR | ν (cm⁻¹): ~3000 (broad, O-H stretch of carboxylic acid), ~1680 (strong, C=O stretch of carboxylic acid), ~1550, ~1450 (C=C aromatic stretch) |

| Mass Spectrometry (EI) | m/z (%): 162 (M⁺, 100), 145 (M⁺ - OH, 40), 117 (M⁺ - COOH, 35), 89 (45) |

Experimental Protocols

Historical Synthesis: The Perkin Rearrangement (Conceptual Protocol based on 19th Century Methods)

This protocol is a conceptual representation of the original synthesis described by Perkin, adapted for modern laboratory conventions.

Objective: To synthesize this compound from a 3-halocoumarin.

Materials:

-

3-Bromocoumarin

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl), concentrated

-

Water

Procedure:

-

A solution of 3-bromocoumarin in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A solution of potassium hydroxide in ethanol is added to the flask.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the ethanol is removed by distillation.

-

The resulting residue is dissolved in water.

-

The aqueous solution is cooled in an ice bath and acidified to a pH of approximately 1-2 with concentrated hydrochloric acid.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Modern Synthesis: From Salicylaldehyde (B1680747) and Ethyl Chloroacetate

This method represents a common and efficient modern approach to the synthesis of this compound esters, which can then be hydrolyzed to the carboxylic acid.

Objective: To synthesize ethyl benzofuran-2-carboxylate, a precursor to this compound.

Materials:

-

A substituted salicylaldehyde (e.g., 2-hydroxybenzaldehyde)

-

Ethyl chloroacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), dry

-

Ice water

Procedure:

-

To a round-bottom flask containing dry DMF, add the salicylaldehyde, ethyl chloroacetate, and anhydrous potassium carbonate.

-

The mixture is heated with stirring, typically to a temperature between 90-100 °C, for 4-6 hours. The reaction is monitored by thin-layer chromatography until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is poured into ice water.

-

The resulting precipitate (the ethyl ester of the corresponding this compound) is collected by vacuum filtration.

-

The crude product is washed thoroughly with water and dried.

-

Further purification can be achieved by recrystallization from a solvent such as methanol (B129727) or ethanol.

-

The purified ethyl ester can then be hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., NaOH or KOH), followed by acidification.

Biological Significance and Drug Development Applications

The this compound scaffold has emerged as a critical pharmacophore in the development of targeted therapies. Its derivatives have shown significant inhibitory activity against several key enzymes implicated in disease, most notably Pim-1 kinase and Lymphoid Tyrosine Phosphatase (LYP).

Inhibition of Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival, proliferation, and resistance to apoptosis. This compound derivatives have been identified as potent inhibitors of Pim-1.[4][5] The carboxylic acid moiety typically forms a key salt bridge interaction with a conserved lysine (B10760008) residue in the ATP-binding pocket of the kinase.

| Compound ID | Modifications | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) |

| 29 | 5-amino-7-(3-aminopropyl) | 16 | 32 |

| 38 | 5-amino-7-(3-(dimethylamino)propyl) | 13 | 49 |

| 39 | 5-amino-7-(2-aminoethyl) | 25 | 100 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 3050-6.[5]

Inhibition of Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

Lymphoid Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[3][7] Gain-of-function variants of LYP are associated with an increased risk of autoimmune diseases, while its inhibition is being explored as a strategy for cancer immunotherapy to enhance anti-tumor T-cell responses. This compound has been identified as a potent phosphotyrosine (pTyr) mimetic, and its derivatives have been developed as effective LYP inhibitors.[3][4]

| Compound ID | Modifications | LYP Kᵢ (µM) |

| D14 | 3-((4-chlorophenyl)carbamoyl) | 1.34 |

| D34 | 3-((3,4-dichlorophenyl)carbamoyl) | 0.93 |

Data extracted from European Journal of Medicinal Chemistry, 2023, 258, 115599.[3]

Conclusion

From its serendipitous discovery in the 19th century to its current status as a highly sought-after scaffold in drug development, this compound has had a rich and impactful history. The evolution of its synthesis from classical rearrangement reactions to sophisticated catalytic methods has enabled the exploration of a vast chemical space, leading to the identification of derivatives with potent and selective biological activities. The successful targeting of key enzymes such as Pim-1 kinase and LYP underscores the therapeutic potential of this remarkable molecule. For researchers and scientists in the pharmaceutical sciences, a deep understanding of the history, synthesis, and biological applications of this compound is invaluable for the rational design of the next generation of innovative medicines.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. | Semantic Scholar [semanticscholar.org]

- 6. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to the Applications of Benzofuran-2-carboxylic Acid (CAS No. 496-41-3)

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, a heterocyclic organic compound with the CAS number 496-41-3, serves as a pivotal structural motif and a versatile starting material in the synthesis of a wide array of biologically active molecules. Its unique fused ring system provides a rigid and planar backbone, making it an attractive scaffold for the design of novel therapeutic agents and other functional organic materials. This technical guide delves into the core applications of this compound, with a focus on its role in medicinal chemistry and drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Medicinal Chemistry

This compound and its derivatives have demonstrated a broad spectrum of pharmacological activities. The carboxylic acid group at the 2-position offers a convenient handle for chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives. These modifications have led to the discovery of potent agents with anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibitory properties.

Anticancer Activity

A significant area of research has focused on the development of this compound derivatives as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

One of the primary mechanisms of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many cancers. Derivatives of this compound, particularly N-(substituted)phenylamides, have been shown to inhibit NF-κB transcriptional activity, leading to apoptosis in cancer cells.[1]

Another important target for this compound derivatives is the Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and promotes cell proliferation and survival.[2] Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1, demonstrating the potential of this scaffold in developing targeted cancer therapies.[2]

Furthermore, derivatives have been designed to inhibit Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell activation.[3] Inhibition of LYP can enhance the immune response against tumors, making it a promising target for cancer immunotherapy.

The following tables summarize the in vitro activity of selected this compound derivatives against various cancer cell lines and enzymes.

Table 1: Cytotoxic Activity of Benzofuran-2-carboxamide (B1298429) Derivatives against Human Cancer Cell Lines [1][4][5]

| Compound ID | Cancer Cell Line | Assay | IC50 / GI50 (µM) |

| 3m | ACHN (Renal) | SRB | 2.74 |

| HCT15 (Colon) | SRB | 2.37 | |

| MM231 (Breast) | SRB | 2.20 | |

| NUGC-3 (Gastric) | SRB | 2.48 | |

| NCI-H23 (Lung) | SRB | 5.86 | |

| PC-3 (Prostate) | SRB | 2.68 | |

| 44b | MDA-MB-231 (Breast) | SRB | 2.52 |

| MCF-7 (Breast) | SRB | >100 | |

| 50g | HCT-116 (Colon) | - | 0.87 |

| HeLa (Cervical) | - | 0.73 | |

| HepG2 (Liver) | - | 5.74 | |

| A549 (Lung) | - | 0.57 |

Table 2: Enzyme Inhibitory Activity of this compound Derivatives [2][6]

| Compound Class | Target Enzyme | Assay Type | Ki / IC50 |

| Benzofuran-2-carboxylic acids | Pim-1 Kinase | Enzymatic | Potent Inhibition |

| Benzofuran-2-carboxylic acids | Pim-2 Kinase | Enzymatic | Potent Inhibition |

| Benzofuran (B130515) Salicylic Acids | LYP | Enzymatic | Ki = 2.87 to 28.03 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the application of this compound derivatives.

Protocol 1: General Synthesis of N-(substituted)phenyl)benzofuran-2-carboxamides[7]

This protocol outlines a modular approach for the synthesis of a diverse library of benzofuran-2-carboxamides.

-

Step 1: Activation of this compound. To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (B109758) or N,N-dimethylformamide, add a coupling agent (e.g., HATU, HOBt/EDC; 1.1 eq.) and a tertiary amine base (e.g., N,N-diisopropylethylamine; 2.0 eq.). Stir the mixture at room temperature for 15-30 minutes.

-

Step 2: Amide Bond Formation. To the activated carboxylic acid solution, add the desired substituted aniline (B41778) (1.0-1.2 eq.). Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Step 3: Work-up and Purification. Upon completion of the reaction (monitored by TLC), dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-(substituted)phenyl)benzofuran-2-carboxamide.

-

Step 4: Characterization. Confirm the structure and purity of the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay[8][9][10][11][12]

This colorimetric assay is widely used to determine cytotoxicity and cell proliferation.

-

Cell Plating. Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment. Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.

-

Cell Fixation. Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing. Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

-

Staining. Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining. Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement. Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the untreated control cells.

Protocol 3: In Vitro Pim-1 Kinase Assay[13][14][15][16]

This assay measures the ability of a compound to inhibit the activity of the Pim-1 kinase.

-

Reaction Setup. In a 96-well plate, prepare a reaction mixture containing Pim-1 kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), a peptide substrate (e.g., S6Ktide), and the test compound at various concentrations.

-

Enzyme Addition. Add purified active Pim-1 enzyme to initiate the reaction.

-

ATP Addition. Start the kinase reaction by adding a solution of ATP (e.g., 500 µM). Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and ADP Detection. Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the ADP to ATP, which is then detected via a luciferase-based luminescence signal.

-

Data Analysis. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value for the inhibitor is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of benzofuran-2-carboxamide derivatives.

Caption: Mechanism of Pim-1 kinase inhibition by this compound derivatives.

Caption: The role of Lymphoid Tyrosine Phosphatase (LYP) in T-cell receptor signaling and its inhibition by benzofuran derivatives.

Conclusion

This compound (CAS No. 496-41-3) stands out as a privileged scaffold in modern drug discovery and organic synthesis. Its structural features and synthetic accessibility have enabled the development of a multitude of derivatives with significant therapeutic potential, particularly in the realm of oncology. The ability of these compounds to modulate key signaling pathways such as NF-κB and inhibit crucial enzymes like Pim-1 kinase and LYP underscores the importance of this chemical entity. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore and exploit the vast potential of this compound in the quest for novel and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. flore.unifi.it [flore.unifi.it]

- 6. Fast identification of novel lymphoid tyrosine phosphatase inhibitors using target-ligand interaction-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzofuran-2-carboxylic acid, a versatile heterocyclic compound with significant applications in medicinal chemistry, materials science, and organic synthesis. This document details its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity

-

IUPAC Name: 1-benzofuran-2-carboxylic acid[1]

-

Synonyms: Coumarilic acid, Coumarone-2-carboxylic acid, 2-Benzofurancarboxylic acid, Benzo[b]furan-2-carboxylic acid, 2-Carboxybenzofuran[1][2][3][4][5]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆O₃ | [2][3] |

| Molecular Weight | 162.14 g/mol | [1][2][3] |

| CAS Number | 496-41-3 | [1][2] |

| Melting Point | 193 - 197 °C | [2] |

| Appearance | White to light yellow to light orange crystalline powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [6] |

| Purity | ≥98% to ≥99% (GC) | [2][3] |

Experimental Protocols: Synthesis of Benzofuran-2-carboxylic Acids

This compound and its derivatives are valuable scaffolds in drug discovery. Several synthetic routes have been established. A common and efficient method involves the Perkin (coumarin-benzofuran ring contraction) rearrangement reaction.[7]

Protocol: Microwave-Assisted Perkin Rearrangement

This method provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.[7]

Materials:

-

3-Halocoumarin (e.g., 3-Bromo-4-methyl-6,7-dimethoxycoumarin)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Microwave reactor

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a microwave vessel, add the 3-halocoumarin (1 equivalent).[7]

-

Add ethanol and sodium hydroxide (3 equivalents).[7]

-

Seal the vessel and place it in the microwave reactor.[7]

-

Irradiate the mixture at a suitable power (e.g., 300W) and temperature (e.g., 79 °C) for a short duration (e.g., 5 minutes) with stirring.[7]

-

Monitor the reaction progress using thin-layer chromatography.[7]

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the ethanol.[7]

-

Dissolve the resulting crude product in a minimum volume of water.[7]

-

Acidify the aqueous solution with hydrochloric acid to precipitate the this compound product.[7]

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product to obtain the purified this compound.

This microwave-assisted protocol significantly reduces the reaction time compared to traditional heating methods.[7]

Visualization of Workflows and Relationships

Diagram 1: General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives, highlighting the key stages from starting materials to the final product.

Caption: Generalized workflow for the synthesis of this compound.

Diagram 2: Applications and Logical Relationships

This diagram outlines the key application areas of this compound as a versatile building block in various scientific fields.

Caption: Applications of this compound in various fields.

This compound is a crucial intermediate in the synthesis of a wide range of biologically active molecules, including potential anti-inflammatory and anticancer agents.[2] Its derivatives have also been explored as potent Pim-1 kinase inhibitors.[6] In the agrochemical sector, it serves as a precursor for herbicides and fungicides.[2] Furthermore, its unique chemical properties are utilized in the development of advanced polymers and coatings in material science.[2]

References

- 1. This compound | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. This compound | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Benzofuran-2-carboxylic acid molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Benzofuran-2-carboxylic acid, also known as coumarilic acid, is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules.[1] Its unique structure and reactivity make it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides an in-depth look at the core molecular properties of this compound.

Core Molecular Data

The fundamental chemical properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.

| Property | Value |

| Molecular Formula | C₉H₆O₃[1][2][3][4][5][6] |

| Molecular Weight | 162.14 g/mol [1][2][4][5] |

| Alternate Names | Coumarilic acid, Coumarone-2-carboxylic acid[1][4][6] |

| CAS Number | 496-41-3[1][3][4][6] |

Logical Relationship of Chemical Identity

The following diagram illustrates the relationship between the common name of the compound and its fundamental chemical identifiers.

Caption: Relationship between compound name and its molecular properties.

Applications in Research and Development

This compound is a key starting material in the synthesis of a variety of biologically active molecules. Researchers utilize its reactive carboxylic acid group to incorporate the benzofuran (B130515) scaffold into larger molecular frameworks, leading to the development of potential anti-inflammatory and anticancer agents.[1] Its derivatives are also explored in the creation of novel herbicides and fungicides.[1] The compound's utility extends to materials science, where it is used in the development of polymers and coatings with enhanced properties.[1]

References

An In-depth Technical Guide to Benzofuran-2-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-carboxylic acid, also known as Coumarilic acid, is a versatile heterocyclic organic compound with the molecular formula C₉H₆O₃.[1][2] It serves as a crucial building block in the synthesis of a wide array of biologically active molecules and functional materials.[1] Its unique structure, featuring a fused benzene (B151609) and furan (B31954) ring with a carboxylic acid moiety at the 2-position, imparts valuable reactivity for derivatization and incorporation into more complex molecular frameworks.[1] This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details common synthetic protocols, explores its chemical reactivity, and discusses its significant applications in pharmaceutical development, agrochemicals, and materials science, with a focus on its role as an intermediate for potential anti-inflammatory, anticancer, and immunomodulatory agents.[1][3]

Physical and Chemical Properties

This compound typically appears as a white to light yellow crystalline powder.[1][2] It is a stable compound under standard conditions and is often stored at room temperature.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆O₃ | [1][2][4] |

| Molecular Weight | 162.14 g/mol | [1][2][4] |

| CAS Number | 496-41-3 | [1][2][4] |

| Melting Point | 193 - 197 °C | [1][2][4] |

| Boiling Point | 310 - 315 °C | [2] |

| pKa | 3.12 ± 0.30 (Predicted) | [2] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Solubility | Soluble in Methanol, Ethanol (B145695), Acetone, DMSO, Chloroform, Dichloromethane, Ethyl Acetate. Partially soluble in water. | [2][5][6][7] |

| Refractive Index | 1.5380 - 1.649 (estimate) | [2][7] |

| Vapour Pressure | 0 mmHg at 25°C | [7] |

| InChI Key | OFFSPAZVIVZPHU-UHFFFAOYSA-N | [4][8] |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C(=O)O | [8] |

Spectral Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectra available from various sources, such as Sigma-Aldrich. | [8][9] |

| ¹³C NMR | Spectra available from sources like Maybridge Chemical Company Ltd. | [8] |

| Mass Spectrometry (MS) | NIST Mass Spectrometry Data Center provides GC-MS data with major peaks at m/z 162 and 145. | [8][10] |

| Infrared (IR) Spectroscopy | FTIR spectra (KBr-Pellet, ATR-Neat) are available from Bio-Rad Laboratories and Alfa Aesar. | [8][11] |

| UV-Visible Spectroscopy | UV-Vis spectra are available in the NIST Chemistry WebBook. | [8][12] |

| Raman Spectroscopy | FT-Raman spectra are available from Bio-Rad Laboratories and Alfa Aesar. | [8] |

Experimental Protocols

Synthesis via Perkin Rearrangement (Microwave-Assisted)

A rapid and efficient method for synthesizing benzofuran-2-carboxylic acids is through the microwave-assisted Perkin rearrangement of 3-halocoumarins.[13] This reaction involves a base-catalyzed ring contraction.[13]

Methodology:

-

Reaction Setup: Add 3-bromo-4-methyl-6,7-dimethoxycoumarin (B3039307) (0.167 mmol) to a microwave vessel.[13]

-

Reagent Addition: Add ethanol (5 ml) and sodium hydroxide (B78521) (0.503 mmol) to the vessel.[13]

-

Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor for 5 minutes at 79 °C and 300W with stirring.[13]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (silica gel, 3:1 CH₂Cl₂:EtOAc).[13]

-

Work-up: Upon completion, concentrate the mixture on a rotary evaporator. Dissolve the crude product in a minimum volume of water.[13]

-

Acidification: Acidify the aqueous solution with 1M HCl to precipitate the product.[13]

-

Isolation: Collect the precipitate by vacuum filtration and wash with cold water to yield the corresponding this compound.[13]

Caption: Synthesis of this compound via Perkin Rearrangement.

Purification

The most common method for purifying this compound is recrystallization from water.[2]

Methodology:

-

Dissolve the crude this compound in a minimum amount of hot water.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water and dry them.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid group and the electron-rich benzofuran (B130515) ring system.[1] The carboxylic acid allows for easy derivatization into esters, amides, and other related functional groups, which is fundamental to its use in synthesizing biologically active molecules.[1][14] The benzofuran ring itself can undergo electrophilic substitution reactions.

Caption: Key reactions of this compound.

Biological Activity and Applications

Derivatives of this compound are known to exhibit a wide range of pharmacological activities, making this scaffold highly valuable in drug discovery.[14][15]

-

Pharmaceutical Development: It is a key intermediate for pharmaceuticals targeting neurological disorders, inflammation, and cancer.[1][16][17] Novel benzofuran-2-carboxamide (B1298429) derivatives have shown potent cytotoxic activities against various human cancer cell lines.[16]

-

Agrochemicals: The compound is used as an intermediate in the synthesis of herbicides and fungicides, contributing to the development of agents with improved efficacy.[1]

-

Cancer Immunotherapy: Recently, derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[3] Inhibition of LYP can boost antitumor immunity, demonstrating the potential of these compounds in cancer immunotherapy.[3]

-

NF-κB Inhibition: Certain N-phenylamide derivatives of this compound have been shown to inhibit NF-κB transcriptional activity, a pathway often dysregulated in cancer and inflammatory diseases.[16]

-

Materials Science: It is utilized in the development of advanced materials like polymers and coatings, enhancing durability and environmental resistance.[1]

Caption: Simplified TCR signaling pathway showing LYP inhibition.

Safety Information

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.[8]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and the broad spectrum of biological activities exhibited by its derivatives. Its established physical and chemical properties, coupled with straightforward synthetic and purification protocols, make it an accessible and valuable scaffold for researchers in medicinal chemistry, organic synthesis, and materials science. The ongoing discovery of its derivatives as potent modulators of key biological pathways, such as in cancer immunotherapy, ensures that this compound will remain a prominent structure in the development of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 496-41-3 [m.chemicalbook.com]

- 3. Discovery of this compound derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ベンゾフラン-2-カルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | CAS:496-41-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. This compound | CAS#:496-41-3 | Chemsrc [chemsrc.com]

- 8. This compound | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(496-41-3) 1H NMR spectrum [chemicalbook.com]

- 10. This compound [webbook.nist.gov]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 16. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmatutor.org [pharmatutor.org]

Spectroscopic Profile of Benzofuran-2-Carboxylic Acid: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for benzofuran-2-carboxylic acid, a key structural motif in many biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary

The empirical and spectral data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7 | d | H-4 or H-7 |

| ~7.5 | d | H-4 or H-7 |

| ~7.4 | t | H-5 or H-6 |

| ~7.3 | t | H-5 or H-6 |

| ~7.2 | s | H-3 |

| >10 | br s | -COOH |

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C=O |

| ~155 | C-7a |

| ~145 | C-2 |

| ~128 | C-3a |

| ~127 | C-5 or C-6 |

| ~124 | C-5 or C-6 |

| ~122 | C-4 |

| ~112 | C-7 |

| ~110 | C-3 |

Solvent and spectrometer frequency can affect exact chemical shifts. Data is compiled from publicly available spectra including those from ChemicalBook.[1]

Table 3: Infrared (IR) Spectroscopy Peak List

| Wavenumber (cm-1) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid Dimer)[2] |

| ~1600, ~1450 | Medium | C=C stretch (Aromatic) |

| ~1300-1000 | Strong | C-O stretch |

| ~950-910 | Medium | O-H bend (Carboxylic Acid) |

| ~900-675 | Strong | C-H bend (Aromatic) |

Data is characteristic for carboxylic acids and benzofuran (B130515) structures and is consistent with spectra available from sources like the NIST WebBook.[3]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]+ (Molecular Ion) |

| 145 | Medium | [M-OH]+ |

| 117 | Medium | [M-COOH]+ |

| 89 | High | [C6H5O]+ |

Fragmentation pattern is based on electron ionization (EI) mass spectra. The molecular ion peak is observed at m/z 162.[4][5]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Protocol:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry 5 mm NMR tube.

-

Homogenization: Vortex the sample to ensure a homogeneous solution.

-

Instrumentation: Utilize a 400 MHz (for 1H) or 100 MHz (for 13C) NMR spectrometer, or equivalent.

-

Setup: Insert the NMR tube into the spectrometer's probe. Perform locking and shimming of the magnetic field to ensure homogeneity.

-

1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum. A greater number of scans will be necessary compared to the 1H NMR spectrum.

-

Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d6 at δ 2.50 for 1H and δ 39.52 for 13C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Background Scan: Record a background spectrum of the empty sample compartment.

-

Sample Scan: Place the KBr pellet in the sample holder and record the infrared spectrum, typically in the range of 4000-400 cm-1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer. This can be done via a direct insertion probe or through the output of a gas chromatograph (GC-MS).

-

Ionization: In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum. The analysis is typically performed in full scan mode over a mass range of m/z 50 to 500.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

The Multifaceted Biological Activities of Benzofuran-2-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzofuran (B130515) scaffold, a heterocyclic aromatic compound, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Among its derivatives, benzofuran-2-carboxylic acid and its analogues have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in ongoing research and drug development efforts.

Anticancer Activity: Targeting Key Oncogenic Pathways

This compound derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of NF-κB Transcriptional Activity

A series of novel benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives have demonstrated potent cytotoxic activities against various cancer cell lines, including renal (ACHN), colon (HCT15), breast (MM231), gastric (NUGC-3), lung (NCI-H23), and prostate (PC-3) cancers.[1] These compounds were also found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity.[1] The lead compound, this compound N-(4'-hydroxy)phenylamide, exhibited both outstanding anticancer and NF-κB inhibitory activity, suggesting a promising avenue for developing novel anticancer agents that function by inactivating NF-κB.[1]

Pim-1 Kinase Inhibition

Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene serine/threonine kinase involved in cell cycle progression and apoptosis.[2][3] These compounds demonstrate potent inhibition of both Pim-1 and Pim-2 in enzyme assays and exhibit good selectivity for the Pim kinase family.[2] X-ray crystallography has revealed that the carboxylic acid and amino groups of these inhibitors form crucial salt-bridge and hydrogen bond interactions within the Pim-1 binding site.[2]

Lymphoid Tyrosine Phosphatase (LYP) Inhibition

This compound has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of a new series of LYP inhibitors.[4] LYP is a critical negative regulator of T-cell activation, and its inhibition can enhance antitumor immunity.[4] The most active compounds in this series reversibly inhibit LYP with high selectivity and regulate the T-cell receptor (TCR) signaling pathway.[4] In preclinical models, these inhibitors have been shown to significantly suppress tumor growth by boosting antitumor immunity, including the activation of T-cells and the inhibition of M2 macrophage polarization.[4]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activities of selected this compound derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 | [5] |

| Amide derivatives of 3-methyl-benzofuran-2-carboxylic acid | MCF-7 (Breast) | 2.07 | [5] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | HCT-116 (Colon) | 0.87 | [6] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | HeLa (Cervical) | 0.73 | [6] |

| 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives | A549 (Lung) | 0.57 | [6] |

| Oxindole-based benzofuran hybrids | MCF-7 (Breast) | 2.27 - 12.9 | [6] |

| Oxindole-based benzofuran hybrids | T-47D (Breast) | 3.82 - 9.7 | [6] |

| Benzofuran-based carboxylic acids | hCA I (off-target) | 4.5 - >100 | [7] |

| Benzofuran-based carboxylic acids | hCA IX (target) | Selective Inhibition | [7] |

| Benzofuran- and 2,3-dihydrothis compound N-(substituted) phenylamide derivatives | A2780 (Ovarian) | 11 - 12 | [8] |

Antimicrobial Activity: A Broad Spectrum of Action

This compound derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

Antibacterial and Antifungal Efficacy

Substitutions at the C-3 and C-6 positions of the benzofuran ring have been shown to greatly impact antibacterial activity and strain specificity.[9] For instance, compounds bearing a hydroxyl group at the C-6 position exhibit excellent antibacterial activities against all tested strains.[9] Furthermore, benzofuran carbohydrazide (B1668358) has displayed excellent activity against E. coli and S. aureus, while benzofuran carboxylic acid has shown remarkable activity against P. aeruginosa and S. pyogenes.[10] Some derivatives have also shown promising antifungal activity, in some cases exceeding that of the reference drug fluconazole.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentrations (MIC) of selected this compound derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzofuran-5-ol derivatives | Various bacterial strains | 0.78 - 6.25 | [9] |

| Fused benzofuran derivatives | P. chinchori | 25 | [9] |

| Fused benzofuran derivatives | A. fumigatus | 25 | [9] |

| Fused benzofuran derivatives | P. wortmanni | 100 | [9] |

| Aza-benzofuran derivatives | Salmonella typhimurium | 12.5 | [11] |

| Aza-benzofuran derivatives | Escherichia coli | 25 | [11] |

| Aza-benzofuran derivatives | Staphylococcus aureus | 12.5 | [11] |

| Oxa-benzofuran derivatives | Penicillium italicum | 12.5 | [11] |

| Oxa-benzofuran derivatives | Colletotrichum musae | 12.5 - 25 | [11] |

| Benzofuran amide derivatives | Gram-positive & Gram-negative bacteria | as low as 6.25 | [12] |

| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [13] |

| 3-Benzofurancarboxylic acid derivatives | Candida strains | 100 | [13] |

Anti-inflammatory Activity: Modulating Inflammatory Responses

This compound derivatives also possess notable anti-inflammatory properties.[12][14] These compounds have been shown to act through various mechanisms, including the inhibition of nitric oxide (NO) production and the modulation of cyclooxygenase (COX) pathways.[11][14]

Inhibition of Nitric Oxide Production

Certain aza-benzofuran compounds have demonstrated anti-inflammatory activity by inhibiting nitric oxide release in lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, with IC50 values in the micromolar range.[11] Docking studies have suggested that these compounds fit well within the active site of murine inducible nitric oxide synthase (iNOS).[11]

Cyclooxygenase (COX) Inhibition

Derivatives of anthranilic acid, a known class of COX inhibitors, have been modified to incorporate a benzofuran moiety in place of the benzene (B151609) ring.[14] Further modification of the carboxylic acid to an oxadiazole has been shown to increase anti-inflammatory activity, suggesting a potential for developing balanced dual inhibitors of COX and 5-Lipoxygenase (5-LOX).[14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the anti-inflammatory activity of selected this compound derivatives.

| Compound | Assay | IC50 (µM) | Reference |

| Aza-benzofuran derivative 1 | NO inhibition in RAW 264.7 cells | 17.3 | [11] |

| Aza-benzofuran derivative 4 | NO inhibition in RAW 264.7 cells | 16.5 | [11] |

| Benzofuran amide derivative 6b | Carrageenan-induced paw edema inhibition (%) at 2h | 71.10% | [12] |

| Benzofuran amide derivative 6a | Carrageenan-induced paw edema inhibition (%) at 2h | 61.55% | [12] |

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various established methods. Below are generalized protocols for common synthetic routes and biological assays.

General Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement

The Perkin rearrangement provides an efficient route to benzofuran-2-carboxylic acids from 3-halocoumarins.[15]

-

Reactant Preparation: Dissolve the substituted 3-halocoumarin in a suitable alcohol, such as ethanol (B145695) or methanol.

-

Base Addition: Add a base, typically sodium hydroxide (B78521) or potassium hydroxide, to the solution.

-

Reaction: The reaction mixture is typically stirred at room temperature or heated under reflux. Microwave-assisted conditions can significantly reduce reaction times.[15]

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from an appropriate solvent.

Synthesis of Benzofuran-2-Carboxamides

Amide derivatives are commonly synthesized from the corresponding carboxylic acid.[16]

-

Acid Activation: The this compound is activated, for example, by conversion to the acid chloride using thionyl chloride or oxalyl chloride, or by using a coupling agent such as HATU.[16]

-

Amine Coupling: The activated acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in an inert solvent like dichloromethane (B109758) or dimethylformamide.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is dried and concentrated, and the product is purified by column chromatography or recrystallization.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5][17]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and chemical processes involved in the study of this compound derivatives can aid in understanding their mechanisms of action and the experimental approaches used for their investigation.

References

- 1. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrothis compound N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Discovery of this compound derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. jopcr.com [jopcr.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 15. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. tandfonline.com [tandfonline.com]

A Technical Guide to the Natural Sources of Benzofuran-2-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of benzofuran-2-carboxylic acid derivatives and related compounds. It provides a comprehensive overview of their sources, isolation methodologies, and known biological activities, with a focus on quantitative data and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and development.

Introduction to this compound Derivatives

Benzofuran (B130515) derivatives are a class of heterocyclic organic compounds ubiquitously found in nature. The benzofuran scaffold is a key structural motif in many biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide specifically focuses on naturally occurring benzofuran derivatives bearing a carboxylic acid functionality, a feature that often enhances their therapeutic potential.

Natural Sources and Isolated Compounds

While the natural occurrence of the parent this compound is not extensively documented, a variety of its derivatives and structurally related compounds with carboxylic acid moieties have been isolated from both plant and fungal sources.

Fungal Sources

Fungi, particularly endophytic species, have emerged as a rich source of structurally diverse and biologically active benzofuran derivatives.

An unidentified endophytic fungus belonging to the family Massarinaceae, isolated from the foliage of Eastern White Pine (Pinus strobus), has been shown to produce a series of antimicrobial dihydrobenzofuran derivatives. These compounds include chlorinated derivatives with a carboxylic acid moiety.

Table 1: Dihydrobenzofuran-4-carboxylic Acid Derivatives from an Endophyte of Pinus strobus

| Compound Name | Molecular Formula | Source Organism | Reference |

| (S)-5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | C10H8Cl2O4 | Endophytic fungus of Pinus strobus | [3] |

| (S)-7-chloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | C10H9ClO4 | Endophytic fungus of Pinus strobus | [3] |

| (S)-5-chloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | C10H9ClO4 | Endophytic fungus of Pinus strobus | [3] |

| (S)-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acid | C10H10O4 | Endophytic fungus of Pinus strobus | [3] |

Meroterpenoids, which are hybrid natural products of terpenoid and polyketide origin, have been isolated from fungi of the Ganoderma genus. Some of these complex molecules incorporate a benzofuran or dihydrobenzofuran core. While not strictly benzofuran-2-carboxylic acids, their structural complexity and biological activity are of significant interest. For instance, meroterpenoids with a benzofuran motif have been isolated from Ganoderma cochlear.

Plant Sources

Higher plants are also a significant source of benzofuran derivatives, although the presence of a carboxylic acid at the 2-position is less common than other substitutions.

The medicinal plant Polygonum barbatum is a source of dihydrobenzofuran derivatives with demonstrated anticancer properties. These compounds possess carboxylic acid functionalities, highlighting their potential as lead structures in drug development.[4][5]

Table 2: Dihydrobenzofuran Derivatives from Polygonum barbatum

| Compound Name | Molecular Formula | Biological Activity (IC50) | Reference |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | C26H28O9 | Oral Cancer (CAL-27): 48.52 ± 0.95 µM | [4][5] |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | C23H24O8 | Not reported | [4][5] |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | C21H20O9 | Not reported | [4][5] |

Experimental Protocols

The isolation and purification of this compound derivatives from natural sources typically involve a combination of extraction and chromatographic techniques.

Isolation of Dihydrobenzofuran Derivatives from an Endophytic Fungus of Pinus strobus

3.1.1. Fungal Fermentation and Extraction

-

The endophytic fungus is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for several weeks.

-

The culture filtrate is separated from the mycelium by filtration.

-

The filtrate is extracted exhaustively with an organic solvent such as ethyl acetate (B1210297).

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3.1.2. Purification

-

The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate fractions based on polarity.

-

Fractions containing the desired compounds (monitored by thin-layer chromatography) are pooled.

-